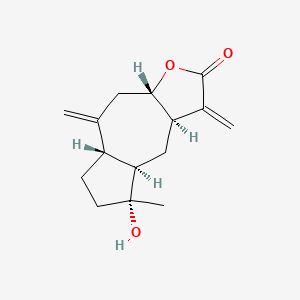
3-吲哚酮
描述
3-Indolinone, also known as isatin, is a well-known aromatic heterocyclic organic compound characterized by its bicyclic structure. It has been extensively studied by both academic and industrial researchers due to its versatility as a chemical scaffold for synthesizing compounds aimed at a variety of molecular targets for drug discovery, particularly in cancer therapy (Leoni et al., 2016).
Synthesis Analysis
The synthesis of 3-Indolinone and its derivatives involves various strategies, prominently featuring the Fischer synthesis, a classical method for indole synthesis, which also extends to the synthesis of 3-Indolinone by modifying starting materials or reaction conditions. Other notable methods include the Pictet-Spengler reaction and various catalytic processes that have been developed to improve yield, selectivity, and environmental friendliness of the synthesis (Fusco & Sannicolo, 1978).
Molecular Structure Analysis
The molecular structure of 3-Indolinone consists of a benzene ring fused to a pyrrolidine ring containing a ketone functionality. This structure is a cornerstone for synthesizing various biologically active compounds, as it allows for numerous functionalizations and modifications that can lead to molecules with desired properties (Desimoni, Faita, & Quadrelli, 2018).
Chemical Reactions and Properties
3-Indolinone undergoes various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, owing to its reactive ketone group and the nitrogen atom in the pyrrolidine ring. These reactions enable the construction of complex molecules with potential therapeutic applications. The compound's chemistry is instrumental in synthesizing a wide range of derivatives with diverse biological activities (Padmavathi et al., 2021).
科学研究应用
癌症治疗:2-吲哚酮是与3-吲哚酮密切相关的化合物,已被广泛研究其在癌症治疗中的潜力。它作为各种分子靶点的化合物的骨架,用于发现新的药物前导化合物。特别是,2-吲哚酮的衍生物已被探索其作为化疗药物的临床应用(Leoni等,2016)。
抗惊厥活性:吲哚酮衍生物已被证明具有显著的抗惊厥活性。从3-(N-取代)亚胺-1-甲基吲哚-2-酮反应中得到的新的螺环氮杂吲哚酮的合成已被用于这一目的,一些化合物表现出显著的功效(Singh et al., 1994)。
抑制肥大细胞脱颗粒:(E,Z)-3-(3',5'-二甲氧基-4'-羟基苯甲亚甲基)-2-吲哚酮已被确认为传统抗炎草药靛蓝中的活性化合物。它抑制肥大细胞脱颗粒,这是过敏反应中的关键过程,而不影响上游信号通路如PI3-K和MAPK(Kiefer et al., 2010)。
抗肿瘤药物:一系列3-(5-咪唑[2,1-b]噻唑基亚甲基)-2-吲哚酮已被合成并测试为潜在的抗肿瘤药物。其中一些衍生物在抑制肿瘤生长和影响癌细胞细胞周期进展方面显示出有希望的结果(Andreani et al., 2005)。
激酶抑制:吲哚酮已被认识为能够抑制各种激酶家族,在抗肿瘤性质中发挥重要作用。这些化合物通常是与ATP竞争结合到蛋白激酶的ATP结合位点的小分子(Prakash & Raja, 2012)。
抗疟疾活性:设计、合成和评估了3-亚甲基取代吲哚酮作为疟原虫半胱氨酸蛋白酶falcipain-2的抑制剂,显示出对氯喹耐药P. falciparum W2株的显著抗疟活性(Kumar et al., 2011)。
乙酰胆碱酯酶抑制:基于吲哚酮的化合物已被探索为乙酰胆碱酯酶(AChE)的双重结合抑制剂,这是治疗阿尔茨海默病的靶点。这些化合物显示出对AChE的强效抑制活性,其中一些比标准药物更有效(Akrami et al., 2014)。
抗血管生成作用:SU5416,一种吲哚酮衍生物,是VEGF受体酪氨酸激酶的有效抑制剂,并已进入用于结直肠癌和非小细胞肺癌治疗的临床试验。对SU5416的研究为吲哚酮化合物的代谢和排泄提供了见解(Ye et al., 2006)。
作用机制
Target of Action
Indolin-3-one displays promising antitumor properties by inhibiting various kinase families . It has been found to inhibit the nitric oxide production related to inflammation, suppressing the production of TNF-α and IL-6 .
Mode of Action
The interaction between indolin-3-one and its targets likely occurs via NH-π interaction . The compound undergoes a domino sequence involving a kinetically favored intramolecular 1,2-aryl migration and a copper-catalyzed aerobic oxidation of an activated α-aminoalkyl site . This process is suggested to account for the reaction outcome .
Biochemical Pathways
Indolin-3-one derivatives have been found to inhibit various kinase families . These kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to changes in cell growth and proliferation. Moreover, indolin-3-one significantly inhibits lipopolysaccharide (LPS)-induced signal pathways such as the Akt, MAPK, and NF-κB signaling pathways .
Result of Action
Indolin-3-one has been found to exhibit significant anti-inflammatory and antitumor activities . For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . In terms of antitumor activity, indolin-3-one derivatives have demonstrated good cytotoxicity against various cancer cell lines .
Action Environment
The action of indolin-3-one can be influenced by various environmental factors. For instance, the solvent used can affect the photoisomerization of the compound . Additionally, the presence of strong acid additives may facilitate the formation of the iminium ion and foster the regeneration of the catalyst in the hydrolysis of the enamine intermediate after the addition step .
属性
IUPAC Name |
1,2-dihydroindol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRDJALZRPAZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186294 | |
| Record name | 3-Indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3260-61-5 | |
| Record name | 1,2-Dihydro-3H-indol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Indolinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-INDOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ24HY3WPJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-indolinone?
A1: 3-Indolinone has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol.
Q2: Are there any spectroscopic data available that can help in identifying 3-indolinone?
A2: Yes, 3-indolinone and its derivatives can be characterized using various spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For instance, the 1H and 13C NMR spectral data for various 3-indolinone derivatives have been reported [, ], aiding in structural elucidation.
Q3: What are some common reactions that 3-indolinone derivatives can undergo?
A3: 3-Indolinone derivatives are versatile building blocks in organic synthesis. They can undergo a variety of transformations, including:
- Electrophilic Fluorination: Chiral 2-fluoro-3-indolinone-2-carboxylates can be synthesized with high enantioselectivity using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent and a chiral copper(I)-bisoxazoline complex as the catalyst [].
- Aza-Friedel-Crafts Alkylation: 3-Indolinone-2-carboxylates can undergo asymmetric aza-Friedel-Crafts alkylation with indoles in the presence of a BINOL phosphoric acid catalyst and DDQ as an oxidant, providing access to chiral indol-3-yl-3-indolinone-2-carboxylate derivatives [].
- Mannich-type Addition: Similar to the aza-Friedel-Crafts reaction, 3-indolinone-2-carboxylates can participate in Mannich-type additions with indoline-3-ones, yielding products with vicinal chiral quaternary centers [].
- Robinson Annulation: 3-Indolinone-2-carboxylates can react with cyclohexenone in a diastereo- and enantioselective Michael addition followed by an intramolecular Aldol reaction using a chiral bifunctional thiourea catalyst. This process generates chiral bridged tricyclic hydrocarbazole derivatives with four contiguous stereocenters [].
- Nitrogen Insertion Reactions: Notably, 3-indolinone-2-carboxylates can undergo nitrogen insertion reactions with nitrosoarenes under transition metal-free conditions, leading to the formation of 2,3-disubstituted quinazolinone derivatives [].
Q4: Can you explain the mechanism of the nitrogen insertion reaction observed with 3-indolinone-2-carboxylates?
A4: While the exact mechanism of the nitrogen insertion reaction is still under investigation, it is proposed to involve a cascade of steps []. It is plausible that the reaction is initiated by a nucleophilic attack of the 3-indolinone-2-carboxylate onto the nitrogen of the nitrosoarene, followed by a series of rearrangements and elimination steps to furnish the final quinazolinone product.
Q5: Are there any known examples of base-catalyzed reactions involving 3-indolinone derivatives?
A5: Yes, research has shown that o-nitroisobutyrophenone can undergo base-catalyzed condensation reactions in the presence of strong bases like sodium amide or sodium acetylide in liquid ammonia []. These reactions can lead to the formation of various products, including 2,2-dimethyl-3-indolinone, highlighting the susceptibility of the 3-indolinone core to undergo structural modifications under basic conditions [].
Q6: How does the nitrogen configuration in 3-indolinones influence their reactivity?
A6: The nitrogen configuration in 3-indolinones plays a crucial role in their reactivity. X-ray diffraction studies on a series of 3-indolinones revealed that the nitrogen atom's planarity or pyramidality significantly impacts the molecule's overall geometry and, consequently, its reactivity []. For example, compounds with a planar nitrogen tend to exhibit different reactivity compared to those with a more pyramidal nitrogen. This difference in reactivity arises from the extent of conjugation between the nitrogen lone pair and the aromatic ring, which is influenced by the nitrogen configuration [].
Q7: Why are 3-indolinone derivatives of interest in drug discovery?
A7: 3-Indolinones, particularly 3,3-disubstituted oxindoles, are considered privileged scaffolds in medicinal chemistry [, ]. This means that the 3-indolinone core can be found in a variety of biologically active compounds with a wide range of pharmacological activities. Their structural versatility and ability to interact with various biological targets make them attractive starting points for drug design.
Q8: Are there any specific examples of how modifications to the 3-indolinone structure impact its biological activity?
A8: Absolutely. Numerous studies have explored the structure-activity relationship (SAR) of 3-indolinone derivatives. For instance, the development of allosteric inhibitors of tumor necrosis factor α (TNFα) highlights the impact of structural modifications on biological activity []. By incorporating specific substituents on the 3-indolinone core, researchers were able to enhance binding affinity to TNFα and achieve oral efficacy in a mouse model of inflammation [].
Q9: Have any 3-indolinone-based compounds shown promising activity against specific drug targets?
A9: Yes, 3-indolinone derivatives have demonstrated potential as inhibitors of various enzymes, including tyrosine kinases. Research on multitargeted indolinone tyrosine kinase inhibitors showed that they could effectively inhibit the activity of mutant forms of the KIT receptor tyrosine kinase, which is implicated in certain cancers []. These inhibitors induced cell cycle arrest or cell death in mast cell lines expressing different KIT mutations, suggesting their potential as anticancer agents [].
Q10: What are the challenges in developing 3-indolinone-based drugs, and how can they be addressed?
A10: Despite their promise, developing 3-indolinone-based drugs comes with challenges:
Q11: Apart from medicinal chemistry, are there any other applications of 3-indolinone derivatives?
A11: 3-Indolinones have shown potential applications beyond drug discovery:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



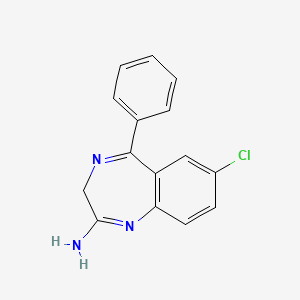



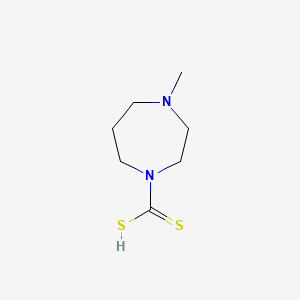

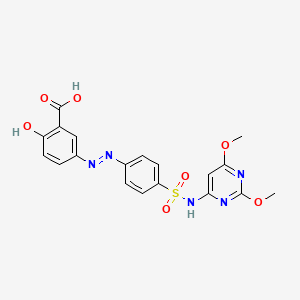

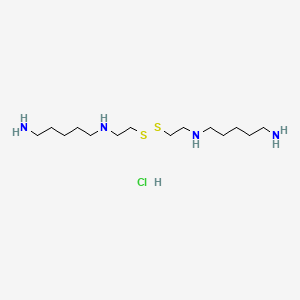
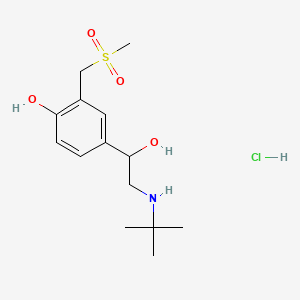
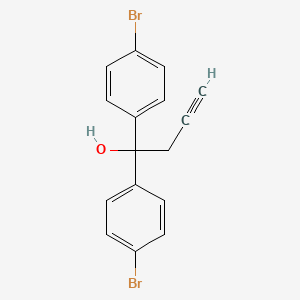
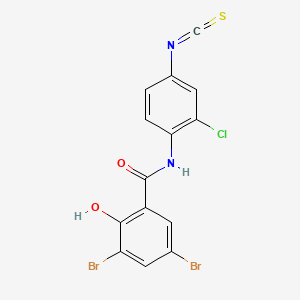
![4-[2-(1-Methyl-5-nitroimidazol-2-yl)sulfanylethoxy]benzoic acid](/img/structure/B1200485.png)
